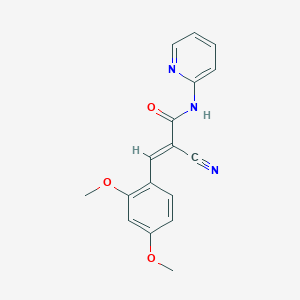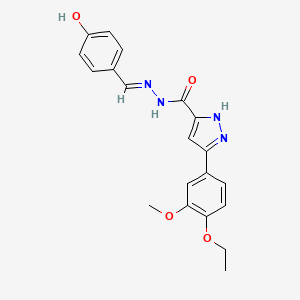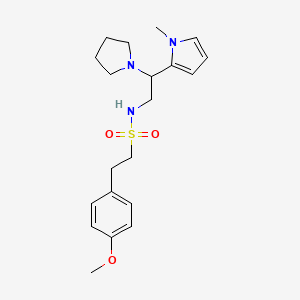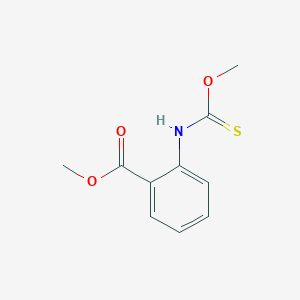
7-(2-(4-methylpiperazin-1-yl)ethoxy)-3-phenyl-4H-chromen-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “7-(2-(4-methylpiperazin-1-yl)ethoxy)-3-phenyl-4H-chromen-4-one” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
The synthesis of similar compounds often involves the use of piperazine derivatives. Recent methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of similar compounds has been identified. For instance, the compound “4-[2-(4-Methyl-piperazin-1-yl)-ethoxy]-aniline” has a molecular weight of 235.33 and its InChI Code is 1S/C14H20N2O2/c1-15-6-8-16(9-7-15)10-11-18-14-4-2-13(12-17)3-5-14/h2-5,12H,6-11H2,1H3 .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been identified. For example, “4-[2-(4-Methyl-piperazin-1-yl)-ethoxy]-aniline” is a powder at room temperature and has a melting point of 44-48 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antifungal Activity
The compound 7-(2-(4-methylpiperazin-1-yl)ethoxy)-3-phenyl-4H-chromen-4-one and its derivatives exhibit significant antimicrobial and antifungal activities. A study synthesized a series of novel derivatives and found them to possess inhibitory activities against various bacterial and fungal strains, comparable to standard antimicrobial agents. The antimicrobial potency was correlated with structural modifications, suggesting a structure-activity relationship. Molecular docking studies with oxidoreductase protein organisms provided further insights into the mechanism of action (Mandala et al., 2013).
Neuroprotective Effects
Research has highlighted the neuroprotective properties of certain derivatives of this compound. For instance, compound IMM‐H004 has been studied for its role in protecting against transient global ischemic injury. This compound exhibited antioxidant roles and neuroprotection in models of focal cerebral ischemia, indicating its potential in treating ischemic brain damage (Zuo et al., 2015).
Anticholinesterase Activity
Another study focused on the synthesis and evaluation of this compound derivatives for their anticholinesterase activity. These compounds were found to inhibit butyrylcholinesterase, suggesting their potential use in treating diseases associated with cholinesterase, such as Alzheimer's disease (Filippova et al., 2019).
Antitumor Agents
Compounds derived from this compound have also demonstrated potent antitumor activities. A novel series of derivatives were synthesized and evaluated for their in vitro antiproliferative activity against various cancer cell lines. One derivative, in particular, showed significant potency in inhibiting tumor growth in xenograft models, highlighting its potential as a new anticancer agent (Cao et al., 2016).
Safety and Hazards
Wirkmechanismus
Target of Action
Compounds with similar structures, such as those containing a 4-methylpiperazin-1-yl group, have been found to interact with various protein targets .
Mode of Action
It is likely that the compound interacts with its targets through non-covalent interactions, such as hydrogen bonding and hydrophobic interactions .
Biochemical Pathways
Compounds with similar structures have been found to affect various cellular processes, including signal transduction and cell proliferation .
Pharmacokinetics
It has been reported that similar compounds exhibit good oral bioavailability and favorable pharmacokinetic profiles .
Result of Action
Compounds with similar structures have been found to exhibit various biological activities, including anti-cancer and anti-viral effects .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially affect the activity and stability of the compound .
Eigenschaften
IUPAC Name |
7-[2-(4-methylpiperazin-1-yl)ethoxy]-3-phenylchromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3/c1-23-9-11-24(12-10-23)13-14-26-18-7-8-19-21(15-18)27-16-20(22(19)25)17-5-3-2-4-6-17/h2-8,15-16H,9-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGTQHBXSXJYERP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCOC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-methoxy-3-[3-(4-methylphenyl)-2-sulfanylidene-1H-imidazol-5-yl]chromen-2-one](/img/structure/B2962766.png)
![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2962767.png)

![8-(2-Chloro-6-fluorobenzoyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2962770.png)

![[2-(2,6-Dimethylphenoxy)ethyl]ethylamine hydrochloride](/img/no-structure.png)

![2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B2962777.png)

![5-{[(4-Chlorophenyl)sulfanyl]methyl}furan-2-carboxylic acid](/img/structure/B2962780.png)


![5-{4H-imidazo[4,5-b]pyridin-2-yl}quinoline](/img/structure/B2962788.png)
